Boc-Val-Cit-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

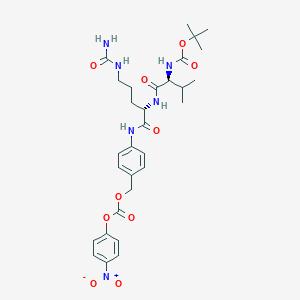

2D Structure

Properties

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWLDDHVHXQPOG-ZEQRLZLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc-Val-Cit-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanism of action of Boc-Val-Cit-PAB-PNP, a widely utilized cleavable linker in the development of antibody-drug conjugates (ADCs). We will delve into its constituent parts, the enzymatic and chemical processes governing its function, and the experimental protocols used for its characterization.

Core Components and Structure

This compound is a sophisticated chemical entity designed for controlled drug release. Its structure can be dissected into four key functional units:

-

Boc (tert-Butyloxycarbonyl) Group: A protecting group for the N-terminus of the dipeptide. In the context of a complete ADC, this group would be replaced by the antibody. For the standalone linker, it ensures stability and allows for selective deprotection during synthesis.

-

Val-Cit (Valine-Citrulline) Dipeptide: This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease that is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[3] The Val-Cit linker is designed to be stable in the bloodstream but susceptible to cleavage in the acidic and enzyme-rich environment of the lysosome.[4]

-

PAB (p-Aminobenzyl Alcohol) Spacer: This unit is a self-immolative spacer. Its primary function is to connect the dipeptide to the payload (in this case, represented by PNP) and to ensure that upon cleavage of the dipeptide, a cascade reaction is initiated that liberates the payload in its active form.

-

PNP (p-Nitrophenyl) Group: The p-nitrophenyl carbonate acts as a good leaving group, which is activated for nucleophilic attack. In the synthesis of an ADC, the PNP group is displaced by an amine-containing cytotoxic drug. For the purpose of studying the linker's mechanism, PNP can serve as a chromogenic reporter.

Mechanism of Action: A Two-Stage Release Process

The therapeutic efficacy of an ADC utilizing a Val-Cit-PAB linker is predicated on a precise, two-stage release mechanism that occurs following internalization into a target cancer cell.

-

Enzymatic Cleavage: Once the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome, the acidic environment (pH 4.5-5.5) provides optimal conditions for the activity of Cathepsin B. This enzyme recognizes and cleaves the peptide bond between the Citrulline and the PAB spacer.

-

Self-Immolation: The cleavage of the Val-Cit dipeptide from the PAB spacer is the triggering event for a spontaneous, self-immolative electronic cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes a 1,6-elimination reaction. This process involves the formation of an unstable quinone methide intermediate and the release of carbon dioxide, ultimately liberating the attached drug payload in its unmodified and active form.

Below is a diagram illustrating this signaling pathway.

References

An In-depth Technical Guide to Boc-Val-Cit-PAB-PNP Linker: Chemistry and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Boc-Val-Cit-PAB-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details its core chemistry, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its synthesis, conjugation, and cleavage analysis, supported by quantitative data to facilitate its application in research and drug development.

Introduction to this compound Linker Chemistry

The this compound linker is a protease-cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure is engineered for optimal stability in systemic circulation and efficient, specific cleavage within the lysosomal compartment of target cells.

The linker consists of four key moieties:

-

Boc (tert-Butyloxycarbonyl): A protecting group for the N-terminus of the valine amino acid.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells[1][][].

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the conjugated payload in its active form[4].

-

PNP (p-nitrophenyl): An activated carbonate group that serves as a leaving group, facilitating the conjugation of the linker to a cytotoxic payload bearing a primary or secondary amine[5].

Physicochemical and Pharmacokinetic Properties

The rational design of ADCs heavily relies on the physicochemical and pharmacokinetic properties of the linker. The this compound linker is designed to balance hydrophobicity and stability, crucial factors for the overall performance of the resulting ADC.

Solubility

The solubility of the this compound linker in various solvents is a critical parameter for its handling and in conjugation reactions.

| Solvent | Solubility | Reference(s) |

| DMSO | 80 - 250 mg/mL | |

| Ethanol | ~60 mg/mL | |

| Water | Insoluble | |

| DMF | Soluble |

Plasma Stability

A key feature of the Val-Cit linker is its high stability in plasma, which minimizes premature drug release and associated systemic toxicity. However, species-specific differences in plasma stability have been observed, particularly in mice, due to the activity of carboxylesterases.

| Plasma Source | Linker Type | Half-life (t1/2) | Reference(s) |

| Human | Val-Cit-PABC | ~230 days | |

| Mouse | Val-Cit-PABC | ~80 hours | |

| Rat | Val-Cit-PABC-MMAE | >75% remaining at 7 days | |

| Cynomolgus Monkey | Val-Cit-PABC-MMAE | <1% released at 6 days |

Mechanism of Action: From Internalization to Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a cascade of events initiated by the binding of the ADC to its target antigen on the cancer cell surface.

The process unfolds as follows:

-

Binding: The ADC specifically binds to the target antigen on the surface of the cancer cell.

-

Internalization: The ADC-antigen complex is internalized, primarily through clathrin-mediated endocytosis, into an early endosome.

-

Trafficking and Maturation: The early endosome matures into a late endosome and subsequently fuses with a lysosome.

-

Enzymatic Cleavage and Payload Release: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide bond. This cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, releasing the active cytotoxic payload.

-

Target Engagement: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker, its conjugation to a payload and an antibody, and the subsequent analysis of its cleavage.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be adapted from the synthesis of similar Fmoc-protected linkers. The following is a representative protocol.

Step 1: Synthesis of Fmoc-Val-Cit-PAB

-

Dissolve Fmoc-Val-Cit-OH (1 equivalent) and p-aminobenzyl alcohol (1 equivalent) in a mixture of dichloromethane (DCM) and methanol.

-

Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvents under reduced pressure.

-

Purify the residue by trituration with diethyl ether to obtain Fmoc-Val-Cit-PAB as a solid.

Step 2: Fmoc Deprotection

-

Dissolve the Fmoc-Val-Cit-PAB in dimethylformamide (DMF).

-

Add piperidine (20% in DMF) and stir at room temperature for 30 minutes.

-

Concentrate the solution under high vacuum to yield H2N-Val-Cit-PAB.

Step 3: Boc Protection

-

Dissolve H2N-Val-Cit-PAB in a suitable solvent (e.g., dioxane/water).

-

Add Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a base such as sodium bicarbonate.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Extract the product with an organic solvent and purify by column chromatography to yield Boc-Val-Cit-PAB-OH.

Step 4: Activation with p-nitrophenyl carbonate

-

Dissolve Boc-Val-Cit-PAB-OH (1 equivalent) in a suitable solvent such as DMF.

-

Add bis(p-nitrophenyl) carbonate (1.5 equivalents) and a base such as pyridine.

-

Stir the reaction at room temperature until completion.

-

Purify the product by column chromatography to obtain this compound.

Conjugation of Payload (MMAE) to this compound

The activated PNP ester of the linker readily reacts with the primary amine of a payload like Monomethyl Auristatin E (MMAE).

Protocol:

-

Dissolve this compound (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF.

-

Add a base such as diisopropylethylamine (DIPEA) or pyridine to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC or LC-MS.

-

Upon completion, purify the crude product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the Boc-Val-Cit-PAB-MMAE drug-linker as a solid.

Antibody Conjugation

The drug-linker can be conjugated to an antibody through various strategies, most commonly by targeting cysteine or lysine residues. The following is a general protocol for cysteine-based conjugation.

Protocol:

-

Antibody Reduction:

-

Reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS with EDTA).

-

Incubate at 37°C for 30-60 minutes.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

First, deprotect the Boc group from the drug-linker using trifluoroacetic acid (TFA).

-

Modify the N-terminus of the deprotected drug-linker with a maleimide group (e.g., using maleimidocaproyl-OSu).

-

Add the maleimide-activated drug-linker to the reduced antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Cathepsin B Cleavage Assay

This assay is crucial for verifying the specific enzymatic cleavage of the Val-Cit linker.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0-6.0).

-

Activate recombinant human cathepsin B according to the manufacturer's instructions.

-

Prepare a stock solution of the ADC in a suitable buffer.

-

-

Reaction Setup:

-

In a microplate or microcentrifuge tubes, add the ADC to the assay buffer.

-

Initiate the reaction by adding the activated cathepsin B.

-

Incubate the mixture at 37°C.

-

-

Time-course Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quench solution (e.g., acetonitrile with an internal standard).

-

-

Analysis:

-

Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the released payload from the intact ADC.

-

Calculate the percentage of payload release at each time point to determine the cleavage kinetics.

-

Kinetic Parameters: While specific kinetic parameters for the this compound linker are not extensively published, studies on similar Val-Cit-containing substrates provide valuable insights into the efficiency of cathepsin B cleavage.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Z-Val-Cit-AMC | 18 | 1.4 | 78,000 | |

| Z-Phe-Arg-AMC | 200 | 2.5 | 12,500 |

Conclusion

The this compound linker represents a well-established and effective platform for the development of protease-cleavable ADCs. Its high plasma stability, combined with specific and efficient cleavage by lysosomal cathepsin B, provides a robust mechanism for the targeted delivery and release of cytotoxic payloads in cancer cells. The detailed chemical properties and experimental protocols provided in this guide are intended to support researchers in the rational design and preclinical evaluation of novel ADC candidates, ultimately contributing to the advancement of targeted cancer therapies.

References

A Technical Guide to the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the chemical synthesis of peptides. Its strategic application, particularly within the framework of solid-phase peptide synthesis (SPPS), enables the precise, stepwise assembly of amino acids into complex polypeptide chains. This guide provides an in-depth technical examination of the Boc group's core function, the chemistry of its application and removal, and its role in the robust Boc/Bzl synthesis strategy. The document includes structured quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in peptide research and drug development.

Core Function and Chemical Principles

The primary role of the Boc group in peptide synthesis is the reversible protection of the α-amino group of an amino acid.[1] This protection is essential to enforce the desired sequence of amino acid coupling by preventing self-polymerization and other unwanted side reactions at the N-terminus.[1][2]

The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride).[1] Its utility is defined by its unique chemical property: it is highly labile (easily cleaved) under moderately acidic conditions but stable to a wide range of other reagents, including bases used for neutralization.[1] This characteristic is the cornerstone of the "graduated acid lability" principle employed in Boc/Bzl SPPS, where the temporary Nα-Boc group can be removed selectively without disturbing the more acid-resistant, benzyl-based (Bzl) protecting groups used for amino acid side chains.

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy, developed by Bruce Merrifield, was the first widely adopted method for SPPS. The process involves the sequential addition of Nα-Boc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. A typical synthesis cycle consists of three main steps: deprotection, neutralization, and coupling.

References

Synthesis Pathway of Boc-Val-Cit-PAB-PNP: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis pathway for Boc-Val-Cit-PAB-PNP, a critical linker used in the development of Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide within this linker is designed for selective cleavage by intracellular proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of potent cytotoxic payloads. The p-aminobenzyl alcohol (PAB) spacer ensures efficient release of the payload upon cleavage, and the p-nitrophenyl (PNP) carbonate is an activated group for conjugation to the drug.

This document details the multi-step synthesis, providing experimental protocols and summarizing key quantitative data to support researchers, scientists, and drug development professionals.

I. Overall Synthesis Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:

-

Dipeptide Formation: Synthesis of the protected dipeptide, Boc-Val-Cit-OH.

-

Linker Assembly: Coupling of the dipeptide to the p-aminobenzyl alcohol (PABOH) spacer to form Boc-Val-Cit-PAB-OH.

-

Activation: Activation of the hydroxyl group of the PAB spacer with a p-nitrophenyl group to yield the final product, this compound.

A generalized workflow for the synthesis is depicted below.

II. Experimental Protocols and Data

This section provides detailed experimental protocols for each key step of the synthesis. The quantitative data, where available, is summarized in tables. It is important to note that yields can vary based on reaction scale and purification methods.

Step 1: Synthesis of Boc-Val-Cit-OH

The formation of the dipeptide bond between Boc-protected valine and citrulline is a critical step. Amide coupling reagents are employed to facilitate this reaction.

Experimental Protocol:

-

Activation of Boc-Valine: Dissolve Boc-L-Valine (1.0 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise and stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. The formation of the activated NHS ester of Boc-Valine can be monitored by Thin Layer Chromatography (TLC).

-

Coupling with L-Citrulline: In a separate flask, dissolve L-Citrulline (1.0 eq.) in a mixture of water and dioxane with sodium bicarbonate (2.0 eq.). To this solution, add the filtered solution of Boc-L-Valine-OSu from the previous step. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Acidify the reaction mixture with 1 M HCl to a pH of 2-3. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford Boc-Val-Cit-OH as a white solid.

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Boc-L-Valine, L-Citrulline | DCC, NHS, NaHCO₃ | THF/Dioxane/Water | 75-85% | General Peptide Synthesis Protocols |

Step 2: Synthesis of Boc-Val-Cit-PAB-OH

The protected dipeptide is then coupled to the p-aminobenzyl alcohol spacer.

Experimental Protocol:

-

Coupling Reaction: Dissolve Boc-Val-Cit-OH (1.0 eq.) and p-aminobenzyl alcohol (PABOH) (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, Boc-Val-Cit-PAB-OH, can be purified by flash chromatography on silica gel.

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |

| 2 | Boc-Val-Cit-OH, p-Aminobenzyl alcohol | HATU, DIPEA | DMF | 70-80% |

Step 3: Synthesis of this compound

The final step involves the activation of the benzylic alcohol of the PAB group with a p-nitrophenyl carbonate group.

Experimental Protocol:

-

Activation Reaction: Dissolve Boc-Val-Cit-PAB-OH (1.0 eq.) in anhydrous DMF. Add bis(p-nitrophenyl) carbonate (1.5 eq.) and DIPEA (3.0 eq.).

-

Reaction Monitoring: Stir the reaction at room temperature for 18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a solid.

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |

| 3 | Boc-Val-Cit-PAB-OH | bis(p-Nitrophenyl) carbonate, DIPEA | DMF | ~60% | Based on similar reactions in patents |

III. Visualization of the Synthesis Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

IV. Conclusion

The synthesis of this compound is a well-established but meticulous process that requires careful control of reaction conditions and purification at each step to ensure high purity and yield of the final product. The protocols and data presented in this guide are based on established methodologies in peptide synthesis and linker chemistry, providing a solid foundation for researchers in the field of antibody-drug conjugates. While alternative protecting group strategies (e.g., Fmoc) and coupling reagents exist, the Boc-based route described herein is a viable and effective approach.

An In-Depth Technical Guide to Boc-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugate Development

Introduction: The Boc-Val-Cit-PAB-PNP linker is a critical component in the field of antibody-drug conjugates (ADCs), serving as a bridge between a monoclonal antibody and a cytotoxic payload. It is a protease-cleavable linker designed for enhanced stability in systemic circulation and specific, controlled release of the drug within target cancer cells. This guide provides a comprehensive overview of its molecular characteristics, mechanism of action, application in ADC synthesis, and relevant experimental protocols for researchers and drug development professionals.

Core Molecular Data

This compound is a multi-component linker whose structure is precisely engineered for its role in targeted drug delivery. The key quantitative data for this molecule are summarized below.

| Property | Value | References |

| IUPAC Name | tert-Butyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-1-oxobutan-2-yl)carbamate | [1] |

| Synonyms | This compound, t-Butyloxycarbonyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate | [2] |

| CAS Number | 870487-10-8 | [3][4][5] |

| Molecular Formula | C30H40N6O10 | |

| Molecular Weight | 644.67 g/mol (variations to 644.7 reported) | |

| Exact Mass | 644.2806 | |

| Purity | Typically ≥95% |

Structural Components and Mechanism of Action

The functionality of this compound arises from its distinct modular components:

-

Boc (tert-Butyloxycarbonyl) Group : This is a protecting group on the N-terminus of the valine residue. It prevents unwanted side reactions during the conjugation of the payload and can be removed under acidic conditions to reveal a free amine if further modification is needed.

-

Val-Cit (Valine-Citrulline) Dipeptide : This dipeptide sequence serves as a specific recognition and cleavage site for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. The linker remains stable in the bloodstream but is efficiently cleaved in the acidic environment of the lysosome.

-

PAB (p-Aminobenzylcarbamate) Spacer : This unit functions as a "self-immolative" or traceless spacer. After the Val-Cit sequence is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which ensures the attached cytotoxic payload is released in its original, unmodified, and fully active form.

-

PNP (p-Nitrophenyl) Carbonate : This is a highly reactive ester that serves as a leaving group. It facilitates the efficient and stable conjugation of the linker to a primary or secondary amine group on the cytotoxic payload.

The overall mechanism ensures the ADC remains inert in circulation, minimizing off-target toxicity, and only releases its potent payload inside the target cell following internalization and lysosomal trafficking.

Caption: Figure 1: The sequential process from ADC binding to a tumor cell to the final release of the active drug payload within the lysosome.

Application in ADC Synthesis

This compound is a versatile tool for the synthesis of ADCs. The typical workflow involves a two-stage process: first, the conjugation of the cytotoxic drug to the linker, followed by the conjugation of the drug-linker complex to the antibody. The PNP ester allows for a straightforward reaction with amine-functionalized payloads.

Caption: Figure 2: A generalized workflow illustrating the key steps in constructing an antibody-drug conjugate using the this compound linker.

Experimental Protocols

The following are generalized protocols relevant to the use of this compound in a research setting.

Protocol 1: Stock Solution Preparation

-

Objective: To prepare a high-concentration stock solution of this compound for use in conjugation reactions.

-

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Methodology:

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 80-100 mg/mL).

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief ultrasonication may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C under nitrogen and away from moisture for long-term stability.

-

Protocol 2: General Procedure for Drug-Linker Conjugation

-

Objective: To conjugate an amine-bearing cytotoxic drug to the this compound linker.

-

Materials:

-

This compound stock solution in DMSO.

-

Amine-containing drug.

-

Anhydrous reaction solvent (e.g., DMF or DMSO).

-

Tertiary base (e.g., DIPEA or Et3N).

-

-

Methodology:

-

Dissolve the amine-containing drug in the anhydrous reaction solvent.

-

Add a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound from the stock solution.

-

Add a base (e.g., 2-3 equivalents of DIPEA) to facilitate the reaction.

-

Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by an appropriate analytical method (e.g., LC-MS or TLC).

-

Upon completion, the crude product can be purified using standard techniques such as preparative HPLC.

-

Confirm the identity and purity of the resulting Boc-Val-Cit-PAB-Drug conjugate by high-resolution mass spectrometry and HPLC.

-

Protocol 3: Conceptual In Vitro Cathepsin B Cleavage Assay

-

Objective: To verify the specific enzymatic cleavage of the Val-Cit bond in a drug-linker conjugate or full ADC.

-

Materials:

-

Purified ADC or drug-linker conjugate.

-

Recombinant human Cathepsin B.

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0).

-

Control buffer (without enzyme).

-

-

Methodology:

-

Prepare a solution of the ADC or drug-linker conjugate in the assay buffer.

-

Prepare two sets of samples: one for the enzyme reaction and one as a negative control.

-

Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing a reducing agent like DTT.

-

Initiate the reaction by adding the activated Cathepsin B to the test samples. Add an equal volume of buffer without the enzyme to the control samples.

-

Incubate all samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction and quench it by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent like acetonitrile.

-

Analyze the quenched samples by reverse-phase HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of the cleaved (released) payload.

-

Quantify the peaks to determine the rate and extent of cleavage, confirming the linker's susceptibility to Cathepsin B.

-

Physicochemical and Handling Information

Proper handling and storage are crucial for maintaining the integrity and reactivity of the linker.

| Parameter | Details | References |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (e.g., 80-100 mg/mL) | |

| Storage Conditions | Short term (days to weeks): 0-4°C. Long term (months to years): -20°C, stored under nitrogen, away from moisture and light. | |

| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical. |

References

An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cleavable linkers used in antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. We will delve into the core principles of cleavable linker technology, their mechanisms of action, and the experimental methodologies used to evaluate their performance. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of next-generation ADCs.

Introduction to Cleavable Linkers in ADCs

Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies (mAbs) for tumor-associated antigens. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could lead to off-target toxicities. However, upon reaching the tumor, the linker must be efficiently cleaved to release the payload and exert its cell-killing effect.

Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. These linkers can be broadly categorized into two main types: chemically-labile linkers and enzyme-cleavable linkers. The choice of linker is a crucial aspect of ADC design, profoundly influencing its therapeutic index, efficacy, and safety profile.[1]

Types of Cleavable Linkers and Their Mechanisms of Action

Chemically-Labile Linkers

Chemically-labile linkers are designed to be cleaved in response to specific chemical conditions that are different in the tumor microenvironment or within cancer cells compared to normal tissues and the bloodstream.

Hydrazone linkers are a classic example of pH-sensitive linkers. They are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) following internalization of the ADC into the cancer cell.[2][3] This acidic environment catalyzes the cleavage of the hydrazone bond, releasing the payload.[4][]

The stability of hydrazone linkers can be tuned by modifying the electronic properties of the carbonyl and hydrazine components. However, a historical concern with some hydrazone linkers has been their potential for premature hydrolysis in circulation, which can lead to off-target toxicity.

Disulfide linkers exploit the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm. The concentration of GSH is approximately 1,000-fold higher inside cells (1-10 mM) compared to the plasma (2-20 µM). This high intracellular GSH concentration facilitates the reduction of the disulfide bond in the linker, leading to the release of the payload within the target cell.

The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to reduce the rate of premature cleavage in the circulation.

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in the tumor microenvironment or are highly active within the lysosomes of cancer cells.

Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit) linker, are designed to be cleaved by lysosomal proteases, most notably Cathepsin B. Cathepsin B is often overexpressed in various tumor types and is highly active in the acidic lysosomal environment. Upon internalization and trafficking of the ADC to the lysosome, Cathepsin B recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), triggering the release of the unmodified payload. The Val-Ala dipeptide is another commonly used protease-cleavable linker.

β-Glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in lysosomes and also found in the necrotic regions of some tumors. These linkers are generally very stable in systemic circulation and their hydrophilic nature can help to improve the solubility and reduce aggregation of ADCs, particularly those with hydrophobic payloads. Upon cleavage of the glycosidic bond by β-glucuronidase, a self-immolative spacer is typically triggered to release the active drug.

Quantitative Data on Cleavable Linker Performance

The following tables summarize key quantitative data for different types of cleavable linkers from various preclinical studies. It is important to note that direct comparisons between studies can be challenging due to variations in the antibody, payload, experimental conditions, and cell lines used.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Payload | Species | Half-life in Plasma | Reference(s) |

| Hydrazone | Acylhydrazone | Doxorubicin | Human | ~183 hours (at pH 7.4) | |

| Disulfide | SPDB | DM4 | Human | Stable | |

| Peptide | Val-Cit | MMAE | Human | >230 days | |

| β-Glucuronide | Glucuronide-PABC | MMAF | Rat | 81 days (extrapolated) |

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

| ADC | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |

| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | MMAE | SK-BR-3 (HER2+) | 10-100 | |

| Anti-CD30-vc-MMAE | Peptide (Val-Cit) | MMAE | Karpas 299 (CD30+) | ~1 | |

| Anti-CD22-SPDB-DM4 | Disulfide | DM4 | BJAB (CD22+) | <0.1 | |

| cAC10-glucuronide-MMAE | β-Glucuronide | MMAE | L540cy (CD30+) | ~10 |

Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers

| ADC | Linker Type | Payload | Xenograft Model | Efficacy | Reference(s) |

| Anti-CD30-vc-MMAE | Peptide (Val-Cit) | MMAE | Karpas 299 (lymphoma) | Complete tumor regression at 1 mg/kg | |

| Anti-CD22-SPDB-DM4 | Disulfide | DM4 | Ramos (lymphoma) | Tumor growth inhibition at 1 mg/kg | |

| cAC10-glucuronide-MMAE | β-Glucuronide | MMAE | Karpas 299 (lymphoma) | Cures in all animals at ≥0.5 mg/kg | |

| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | MMAE | NCI-N87 (gastric) | Significant tumor growth inhibition at 3 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of ADCs with cleavable linkers.

Synthesis of a Val-Cit-PABC Linker

This protocol describes a general method for the synthesis of a maleimide-functionalized Val-Cit-PABC linker.

Materials:

-

Fmoc-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

Fmoc-Val-OSu

-

6-Maleimidohexanoic acid succinimidyl ester (MC-OSu)

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, piperidine)

-

Solvents (e.g., DMF, DCM)

-

Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

-

Loading of Fmoc-Cit-OH onto resin: Swell the resin in DCM. Dissolve Fmoc-Cit-OH and DIPEA in DCM and add to the resin. Shake at room temperature for 2-4 hours. Wash the resin with DCM, MeOH, and DMF.

-

Fmoc deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes. Wash the resin with DMF, DCM, and MeOH.

-

Coupling of Fmoc-Val-OSu: Dissolve Fmoc-Val-OSu and DIPEA in DMF and add to the resin. Shake at room temperature for 2 hours. Wash the resin with DMF, DCM, and MeOH.

-

Fmoc deprotection: Repeat step 2.

-

Coupling of 6-Maleimidohexanoic acid: Dissolve MC-OSu and DIPEA in DMF and add to the resin. Shake at room temperature overnight.

-

Cleavage from resin: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours. Filter and collect the filtrate.

-

Purification: Precipitate the crude product in cold diethyl ether. Purify the linker by flash chromatography or preparative HPLC. Characterize the final product by LC-MS and NMR.

Conjugation of MMAE to an Antibody via a Val-Cit Linker

This protocol describes the conjugation of a maleimide-functionalized Val-Cit-PABC-MMAE linker to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-Val-Cit-PABC-MMAE

-

Dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

-

Standard laboratory equipment (e.g., centrifuge, spectrophotometer)

Procedure:

-

Antibody Reduction: Prepare the mAb at a concentration of 5-10 mg/mL. Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Drug-Linker Preparation: Dissolve the maleimide-Val-Cit-PABC-MMAE in a minimal amount of DMSO to create a concentrated stock solution.

-

Conjugation: Add a slight molar excess (e.g., 1.2-fold over TCEP) of the drug-linker solution to the reduced antibody. Keep the final DMSO concentration below 10% (v/v). Gently mix and incubate at room temperature for 1-2 hours.

-

Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.

-

Purification: Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

-

Characterization: Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography (RP-LC). Assess the level of aggregation by SEC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic activity of an ADC against cancer cells in vitro.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC and control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the dilutions to the cells and incubate for a defined period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

In Vitro Bystander Effect Assay (Co-culture Assay)

This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

ADC and control ADC (e.g., with a non-cleavable linker)

-

96-well plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in 96-well plates at a defined ratio (e.g., 1:1). Also, seed monocultures of each cell line as controls. Allow cells to adhere overnight.

-

ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and control ADC.

-

Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

-

Imaging and Analysis: Acquire fluorescence and brightfield images of the wells. Quantify the number of viable GFP-positive (Ag-) cells in the co-cultures and compare it to the number in the Ag- monoculture control treated with the same ADC concentration. A significant reduction in the viability of Ag- cells in the co-culture indicates a bystander effect.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows relevant to ADCs with cleavable linkers.

Signaling Pathway of MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics. Upon release inside a cancer cell, MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Signaling pathway of MMAE-induced apoptosis.

Preclinical Development Workflow for an ADC

The preclinical development of an ADC is a multi-step process that involves careful selection of components, rigorous characterization, and comprehensive in vitro and in vivo evaluation to support an Investigational New Drug (IND) application.

Caption: Preclinical development workflow for an ADC.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads within the tumor microenvironment or inside cancer cells. The choice of linker—be it pH-sensitive, disulfide-based, peptide-based, or β-glucuronide—has profound implications for the stability, efficacy, and safety of the resulting ADC. A thorough understanding of their mechanisms of action and the application of rigorous experimental protocols for their evaluation are paramount for the successful development of novel and effective antibody-drug conjugates. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker technology and to advance the next generation of targeted cancer therapies.

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A tipping-point for apoptosis following dual inhibition of HER2 signaling network by T-DM1 plus GDC-0980 maximizes anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-Val-Cit-PAB-PNP to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism aims to enhance the therapeutic window of the cytotoxic payload, thereby minimizing systemic toxicity while maximizing anti-tumor efficacy. A critical component of an ADC is the linker that connects the antibody to the drug. The Boc-Val-Cit-PAB-PNP linker is a sophisticated, cleavable linker system designed for this purpose.

This linker incorporates several key features: a valine-citrulline (Val-Cit) dipeptide sequence that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells[1][2][][4]. This ensures that the cytotoxic payload is released preferentially within the target cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, spontaneously releases the unmodified drug. The p-nitrophenyl (PNP) carbonate is a highly reactive group that facilitates the conjugation of the linker to an amine-containing cytotoxic payload. The Boc (tert-butyloxycarbonyl) group protects the N-terminus of the dipeptide during the synthesis and conjugation steps.

These application notes provide a comprehensive protocol for the successful conjugation of a this compound linker to a therapeutic antibody, covering the synthesis of the drug-linker conjugate, antibody modification, the final conjugation reaction, and the characterization of the resulting ADC.

Overall Experimental Workflow

The conjugation process is a sequential procedure that can be broken down into four principal stages:

-

Synthesis of the Drug-Linker Conjugate: An amine-containing cytotoxic payload is reacted with the this compound linker.

-

Preparation of the Monoclonal Antibody: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate reactive thiol groups.

-

Conjugation of the Drug-Linker to the Antibody: The Boc-protected drug-linker is deprotected and subsequently conjugated to the reduced antibody.

-

Purification and Characterization of the ADC: The final ADC is purified to remove unconjugated drug-linker and antibody, followed by characterization to determine key quality attributes such as the drug-to-antibody ratio (DAR).

Experimental Protocols

I. Synthesis of the Boc-Val-Cit-PAB-Payload Conjugate

This protocol describes the reaction of the amine-containing cytotoxic payload with the p-nitrophenyl (PNP) activated linker.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)

-

Anhydrous Dimethylformamide (DMF)

-

Pyridine or Diisopropylethylamine (DIPEA)

-

Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Dissolve Reagents:

-

Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve this compound (1.1-1.2 equivalents) and HOBt (1.0 equivalent) in anhydrous DMF.

-

-

Reaction:

-

Add the this compound/HOBt solution to the payload solution.

-

Add pyridine or DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and protect from light.

-

-

Monitoring:

-

Monitor the reaction progress by LC-MS until the payload is consumed (typically 2-6 hours).

-

-

Purification:

-

Upon completion, purify the Boc-Val-Cit-PAB-Payload conjugate by preparative RP-HPLC.

-

-

Lyophilization:

-

Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

-

| Parameter | Recommended Condition |

| Solvent | Anhydrous DMF |

| Molar Ratio (Linker:Payload) | 1.1 - 1.2 : 1.0 |

| Base | Pyridine or DIPEA (2-3 eq.) |

| Additive | HOBt (1.0 eq.) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 - 6 hours |

| Purification Method | Preparative RP-HPLC |

II. Preparation of the Monoclonal Antibody

This protocol describes the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

Materials:

-

Purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

-

Conjugation Buffer (e.g., Phosphate Buffered Saline with 1 mM EDTA, pH 7.4)

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Exchange the antibody into the Conjugation Buffer. The typical antibody concentration is 5-10 mg/mL.

-

-

Reduction:

-

Add a 2-5 fold molar excess of TCEP to the antibody solution. The exact amount of TCEP should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 2-4).

-

Incubate at 37°C for 1-2 hours.

-

-

Purification:

-

Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with Conjugation Buffer. The reduced antibody is now ready for conjugation.

-

| Parameter | Recommended Condition |

| Antibody Concentration | 5 - 10 mg/mL |

| Buffer | PBS with 1 mM EDTA, pH 7.4 |

| Reducing Agent | TCEP |

| Molar Excess of TCEP | 2 - 5 fold |

| Incubation Temperature | 37°C |

| Incubation Time | 1 - 2 hours |

III. Deprotection and Conjugation to the Reduced Antibody

This protocol details the deprotection of the Boc group and the subsequent conjugation of the drug-linker to the reduced antibody.

Materials:

-

Boc-Val-Cit-PAB-Payload

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reduced antibody in Conjugation Buffer

-

Organic co-solvent (e.g., DMSO or DMF)

Procedure:

-

Deprotection of Drug-Linker:

-

Dissolve the Boc-Val-Cit-PAB-Payload in a solution of 20-50% TFA in DCM.

-

Stir at room temperature for 30-60 minutes.

-

Remove the solvent and TFA under vacuum to yield the deprotected H2N-Val-Cit-PAB-Payload.

-

-

Conjugation Reaction:

-

Immediately after purifying the reduced antibody, dissolve the deprotected drug-linker in a minimal amount of an organic co-solvent (e.g., DMSO).

-

Add the drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point.

-

Ensure the final concentration of the organic co-solvent is low (ideally <10% v/v) to prevent antibody denaturation.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding an excess of N-acetylcysteine to cap any unreacted thiol groups on the antibody.

-

IV. Purification and Characterization of the ADC

This protocol describes the purification of the ADC and the determination of the drug-to-antibody ratio (DAR).

Purification:

-

Purify the ADC using size exclusion chromatography (SEC) to remove unconjugated drug-linker and any aggregated antibody.

Characterization - Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute of an ADC.[5] It can be determined using several methods:

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

-

The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC separates ADC species with different numbers of conjugated drugs.

-

The weighted average of the peak areas corresponding to each DAR species gives the average DAR of the ADC mixture.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Intact mass analysis of the ADC by LC-MS allows for the direct determination of the masses of the different drug-loaded antibody species.

-

The relative abundance of each species can be used to calculate the average DAR.

-

| Analytical Method | Principle | Key Output |

| UV-Vis Spectroscopy | Measures absorbance at specific wavelengths for protein and drug. | Average DAR |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Distribution of DAR species and average DAR. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of intact ADC species. | Precise mass of each DAR species and average DAR. |

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC utilizing the Boc-Val-Cit-PAB linker begins with the binding of the antibody to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes. Within the lysosome, Cathepsin B, a protease that is often upregulated in tumor cells, recognizes and cleaves the Val-Cit dipeptide of the linker. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm. The released drug can then bind to its intracellular target, such as microtubules or DNA, ultimately inducing cell death through apoptosis.

References

Application Notes and Protocols for the Conjugation of MMAE to an Antibody using a Boc-Val-Cit-PAB-PNP Linker System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. This document provides a detailed guide on the use of a Boc-Val-Cit-PAB-PNP linker system to conjugate monomethyl auristatin E (MMAE), a potent anti-mitotic agent, to a targeting antibody.

The valine-citrulline (Val-Cit) dipeptide within the linker is designed for selective cleavage by cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment. This ensures that the cytotoxic payload, MMAE, is released preferentially within the target cancer cells, thereby minimizing systemic toxicity.[1][2] The p-aminobenzyl carbamate (PAB) serves as a self-immolative spacer, which upon cleavage of the Val-Cit linker, spontaneously releases the unmodified MMAE.[2]

This protocol outlines the multi-step process, commencing with the synthesis of the reactive drug-linker, MC-Val-Cit-PAB-MMAE, followed by the conjugation to a cysteine-reduced antibody, and concluding with the purification and characterization of the final ADC.

Mechanism of Action

The efficacy of an MMAE-based ADC hinges on a sequence of events initiated by the specific binding of the antibody to its target antigen on the cancer cell surface.

Caption: Mechanism of action of a Val-Cit-MMAE ADC.

Experimental Workflow Overview

The overall process can be divided into three main stages: Drug-Linker Synthesis, Antibody Conjugation, and ADC Purification and Characterization.

Caption: Overall experimental workflow for ADC synthesis.

Part I: Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker

This part describes the multi-step synthesis of the maleimide-activated drug-linker from the initial building blocks.

Protocol 1: Synthesis of Boc-Val-Cit-PAB-MMAE

This protocol describes the coupling of the protected dipeptide linker to the MMAE payload. The p-nitrophenyl (PNP) ester of the linker is a reactive group that will form an amide bond with the N-terminal amine of MMAE.

Materials:

-

This compound

-

Monomethyl auristatin E (MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine

-

Hydroxybenzotriazole (HOBt)

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve MMAE (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DMF.

-

Add dry pyridine to the solution.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the progress of the reaction by HPLC until completion.

-

Upon completion, purify the crude product by semi-preparative HPLC.

-

Lyophilize the purified fractions to obtain Boc-Val-Cit-PAB-MMAE as a solid.

Protocol 2: Boc Deprotection to Yield NH₂-Val-Cit-PAB-MMAE

This protocol details the removal of the N-terminal Boc protecting group to expose the free amine required for the subsequent maleimide coupling step.

Materials:

-

Boc-Val-Cit-PAB-MMAE

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Cold diethyl ether

-

Rotary evaporator

Procedure:

-

Dissolve Boc-Val-Cit-PAB-MMAE (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

(Optional) If scavengers are needed, add TIS (2-5 equivalents) to the solution.

-

Slowly add TFA to the stirred solution to a final concentration of 25-50%.[3]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[3]

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield NH₂-Val-Cit-PAB-MMAE.

Protocol 3: Coupling of Maleimidocaproic Acid (MC) to Yield MC-Val-Cit-PAB-MMAE

This final step in the drug-linker synthesis attaches the maleimide group, which will react with the free thiols on the reduced antibody.

Materials:

-

NH₂-Val-Cit-PAB-MMAE

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

HPLC system for reaction monitoring and purification

Procedure:

-

Dissolve NH₂-Val-Cit-PAB-MMAE (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0 equivalents) to the solution and stir for a few minutes.

-

Add MC-OSu (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor by HPLC.

-

Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

-

Lyophilize the purified fractions to obtain the final drug-linker as a solid.

| Step | Key Reagents | Typical Yield | Purification Method |

| Boc-Val-Cit-PAB-MMAE Synthesis | This compound, MMAE, HOBt, Pyridine | ~78% | Semi-preparative HPLC |

| Boc Deprotection | TFA, DCM | High | Precipitation/Filtration |

| Maleimide Coupling | NH₂-Val-Cit-PAB-MMAE, MC-OSu, DIPEA | 80-95% | Preparative HPLC |

Part II: Antibody-Drug Conjugation

This part describes the preparation of the antibody and the conjugation reaction with the synthesized MC-Val-Cit-PAB-MMAE.

Protocol 4: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol generates free thiol groups on the antibody for conjugation by reducing the interchain disulfide bonds. The extent of reduction can be controlled to influence the final drug-to-antibody ratio (DAR).

Materials:

-

Purified monoclonal antibody in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer (e.g., PBS with EDTA, pH 7.0-7.5)

-

Desalting columns

Procedure:

-

Buffer Exchange: If necessary, exchange the antibody into the Reaction Buffer using a desalting column.

-

Reduction: Add a controlled molar excess of a reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent quenching of the maleimide-activated drug-linker.

Protocol 5: Conjugation of MC-Val-Cit-PAB-MMAE to Reduced Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the free thiol groups on the reduced antibody.

Materials:

-

Reduced antibody from Protocol 4

-

MC-Val-Cit-PAB-MMAE

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer

-

N-acetylcysteine (optional quenching agent)

Procedure:

-

Reagent Preparation: Dissolve the MC-Val-Cit-PAB-MMAE in a minimal amount of DMSO.

-

Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR. A typical starting point is a 5-10 fold molar excess of drug-linker over the antibody.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

-

Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any remaining maleimide groups.

| Parameter | Typical Value/Range | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |

| Molar Ratio (Drug-Linker:Ab) | 5:1 to 10:1 | This ratio is a key parameter to optimize for the desired DAR. |

| Reaction Time | 1-4 hours | Monitor reaction progress to determine optimal time. |

| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help minimize antibody degradation. |

| Average DAR Achieved | 3-4 | This is a typical target for MMAE-based ADCs. |

Part III: ADC Purification and Characterization

This final part describes the purification of the ADC to remove unconjugated drug-linker and antibody, followed by characterization to determine its critical quality attributes.

Protocol 6: Purification of the ADC

A two-step chromatography process is typically employed to purify the ADC.

A. Size Exclusion Chromatography (SEC)

-

Objective: To remove unconjugated drug-linker and other small molecule impurities.

-

Methodology:

-

Equilibrate an SEC column with the desired formulation buffer.

-

Inject the crude ADC mixture onto the column.

-

Elute the sample isocratically. The ADC will elute in the earlier fractions, while smaller molecules will be retained longer.

-

Collect the fractions containing the ADC.

-

B. Hydrophobic Interaction Chromatography (HIC)

-

Objective: To separate ADC species with different DARs and to remove unconjugated antibody (DAR 0).

-

Methodology:

-

Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high-salt buffer (Mobile Phase A).

-

Load the ADC sample (from the SEC step) onto the column.

-

Elute the bound species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B, a low-salt buffer).

-

Species will elute in order of increasing hydrophobicity, which corresponds to increasing DAR. Unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.

-

Collect and pool the fractions containing the desired DAR species.

-

Protocol 7: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute of an ADC.

-

Hydrophobic Interaction Chromatography (HIC): As described in the purification step, HIC can be used analytically to determine the distribution of different DAR species. The average DAR is calculated from the relative peak areas of each species, weighted by their respective drug load.

-

UV-Vis Spectrophotometry: This method provides an average DAR for the bulk ADC sample.

-

Measure the absorbance of the ADC sample at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).

-

Using the known extinction coefficients of the antibody and MMAE at both wavelengths, the concentrations of each can be determined, and the average DAR can be calculated.

-

B. Purity and Aggregation Analysis

-

Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight species (aggregates) or fragments.

C. Mass Spectrometry (MS)

-

Intact Mass Analysis: LC-MS of the intact ADC can confirm the molecular weights of the different DAR species and provide a precise measurement of the DAR distribution.

-

Reduced Mass Analysis: Reducing the ADC to separate the light and heavy chains followed by LC-MS can provide information on the distribution of the drug-linker on each chain.

| Characterization Method | Information Obtained | Typical Results |

| HIC-HPLC | DAR distribution, purity | Separation of DAR 0, 2, 4, 6, 8 peaks. Average DAR ~3-4. |

| SEC-HPLC | Aggregation, fragmentation | Monomer purity >95%. |

| Intact Mass Spectrometry | Precise mass of DAR species | Confirms expected masses for different drug loads. |

| UV-Vis Spectroscopy | Average DAR | Provides a bulk average DAR value. |

By following these detailed protocols, researchers can successfully synthesize, purify, and characterize an antibody-drug conjugate using the this compound linker system to attach MMAE to a monoclonal antibody. Optimization of reaction conditions, particularly the molar ratio of drug-linker to antibody, will be necessary to achieve the desired drug-to-antibody ratio for a specific antibody.

References

Application Notes and Protocols for Cathepsin B Mediated Cleavage of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of many ADCs rely on the specific cleavage of a linker molecule that connects the antibody to the drug payload. Cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells, is a key enzyme targeted for this purpose.[1][] Linkers containing specific dipeptide sequences, such as valine-citrulline (Val-Cit), are engineered to be substrates for Cathepsin B.[][3][4] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the linker, leading to the release of the cytotoxic drug. This targeted release mechanism enhances the therapeutic window by minimizing systemic exposure to the toxic payload.

These application notes provide a detailed protocol for conducting an in vitro Cathepsin B cleavage assay to evaluate the susceptibility of ADC linkers to enzymatic cleavage. The protocol is based on fluorometric detection, a highly sensitive method suitable for high-throughput screening.

Principle of the Assay

The in vitro Cathepsin B cleavage assay typically utilizes a fluorogenic substrate or an ADC with a linker conjugated to a fluorophore and a quencher. In the intact state, the fluorescence is quenched. Upon enzymatic cleavage of the linker by Cathepsin B, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence intensity. This increase is directly proportional to the rate of cleavage and can be used to determine the kinetic parameters of the enzyme-substrate interaction. Alternatively, cleavage can be monitored by methods like HPLC or mass spectrometry to directly measure the release of the drug payload.

Signaling Pathway and Experimental Workflow

The mechanism of Cathepsin B-mediated drug release from an ADC is a critical aspect of its design and function. The following diagram illustrates the key steps involved in this process.

Caption: Mechanism of Cathepsin B-mediated ADC drug release.

The following diagram outlines the general experimental workflow for assessing ADC linker cleavage by Cathepsin B in vitro.

Caption: Experimental workflow for the Cathepsin B cleavage assay.

Experimental Protocols

This section provides a detailed protocol for an in vitro Cathepsin B cleavage assay using a fluorometric endpoint measurement.

Materials and Reagents:

-

Antibody-Drug Conjugate (ADC) with a Cathepsin B-cleavable linker

-

Human Liver Cathepsin B (recombinant)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Control Buffer: Assay buffer without DTT

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) as a positive control

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorophore)

-

Incubator at 37°C

Protocol:

-

Reagent Preparation:

-

Prepare the Assay Buffer and bring it to 37°C.

-

Activate Cathepsin B by pre-incubating it in Assay Buffer containing DTT for 15 minutes at 37°C. The final concentration of the enzyme will depend on the specific activity and should be optimized.

-

Prepare a stock solution of the ADC in an appropriate solvent and dilute it to the desired final concentration in the Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Test Wells: 50 µL of ADC solution and 50 µL of activated Cathepsin B solution.

-

Negative Control (No Enzyme): 50 µL of ADC solution and 50 µL of Assay Buffer without Cathepsin B.

-

Positive Control (Fluorogenic Substrate): 50 µL of the fluorogenic substrate and 50 µL of activated Cathepsin B solution.

-

Blank: 100 µL of Assay Buffer.

-

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8, and 24 hours). The optimal incubation time should be determined empirically.

-

-

Measurement:

-

At each time point, measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the liberated fluorophore (e.g., for AMC, Ex/Em = 355/460 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the percentage of cleavage at each time point by comparing the fluorescence of the test wells to a standard curve of the free fluorophore or by assuming 100% cleavage after prolonged incubation or treatment with a high concentration of a non-specific protease like papain.

-

For kinetic analysis, measure fluorescence at shorter, regular intervals and plot the initial velocity against the substrate (ADC) concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Data Presentation

Quantitative data from Cathepsin B cleavage assays should be summarized in a structured format for clear comparison.

Table 1: Summary of Typical Cathepsin B Cleavage Assay Parameters

| Parameter | Recommended Value/Range | Reference |

| Enzyme | Human Liver Cathepsin B | |

| Enzyme Concentration | 20 nM - 1 µM | |

| ADC/Substrate Concentration | 1 µM - 10 µM | |

| Assay Buffer | 10-50 mM MES or Sodium Acetate | |

| pH | 5.0 - 6.0 | |

| Reducing Agent | 0.04 - 5 mM Dithiothreitol (DTT) | |

| Incubation Temperature | 37°C | |

| Incubation Time | 30 minutes - 24 hours | |

| Detection Method | Fluorescence, LC-MS |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling. Use a fresh aliquot. Confirm activity with a positive control substrate. |

| Incorrect buffer pH | Optimal pH for Cathepsin B is acidic (5.0-6.0). Verify buffer pH. | |

| Insufficient incubation time | Optimize the incubation period. | |

| High Background Signal | Substrate instability/degradation | Prepare substrate solutions fresh. Protect from light. |

| Autofluorescence of compounds | Subtract fluorescence of a blank well (buffer and substrate only). | |

| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Inconsistent temperature | Ensure the plate is incubated at a constant and uniform temperature. |

Conclusion